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  • Product: 3-Aminohexanoic acid hydrochloride
  • CAS: 58521-63-4; 80914-38-1

Core Science & Biosynthesis

Foundational

3-Aminohexanoic acid hydrochloride CAS 80914-38-1

An In-Depth Technical Guide to 3-Aminohexanoic Acid Hydrochloride (CAS 80914-38-1): Properties, Analysis, and Applications in Drug Discovery Introduction 3-Aminohexanoic acid hydrochloride (CAS: 80914-38-1) is a non-prot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminohexanoic Acid Hydrochloride (CAS 80914-38-1): Properties, Analysis, and Applications in Drug Discovery

Introduction

3-Aminohexanoic acid hydrochloride (CAS: 80914-38-1) is a non-proteinogenic β-amino acid that serves as a versatile and valuable building block in modern chemical and pharmaceutical research. Unlike its proteinogenic α-amino acid counterparts, the separation of the amino and carboxyl functional groups by three carbon atoms imparts unique conformational properties and metabolic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its physicochemical properties, synthesis, analytical characterization, and key applications. As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, making it a convenient precursor for a wide range of synthetic transformations.

Physicochemical Properties and Structural Elucidation

3-Aminohexanoic acid is a chiral molecule existing as (R) and (S) enantiomers; the CAS number 80914-38-1 typically refers to the racemic mixture.[1] Its structure as a β-amino acid is fundamental to its utility, influencing the folding of peptide chains into novel secondary structures and providing resistance to enzymatic degradation by peptidases.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 80914-38-1[2][3]
Molecular Formula C₆H₁₄ClNO₂[4][5]
Molecular Weight 167.63 g/mol [3][4]
Appearance Solid[6]
Synonyms (±)-3-Aminohexanoic acid hydrochloride[1]
Storage Inert atmosphere, room temperature[4][7]

The hydrochloride salt form ensures that the amino group is protonated, which generally improves the compound's stability and handling characteristics compared to the free base zwitterion.

C1 HO C3 C C1->C3 C2 O C3->C2 C4 CH₂ C3->C4 C5 CH C4->C5 C6 CH₂ C5->C6 N1 H₃N⁺Cl⁻ C5->N1 C7 CH₂ C6->C7 C8 CH₃ C7->C8

Caption: Structure of 3-Aminohexanoic Acid Hydrochloride.

Synthesis and Purification Workflow

While multiple synthetic routes to β-amino acids exist, a common strategy involves the transformation of a precursor molecule where the requisite functional groups are installed. The final step typically involves the formation of the hydrochloride salt to facilitate purification and improve stability. The synthesis of the related 6-aminohexanoic acid often proceeds via the acid hydrolysis of caprolactam, which directly yields the hydrochloride salt.[8][9]

A representative workflow for the final purification stage involves crystallization, a technique that leverages differences in solubility to separate the target compound from impurities.

G start Crude 3-Aminohexanoic Acid (Free Base) step1 Dissolve in Anhydrous Solvent (e.g., Isopropanol, Diethyl Ether) start->step1 step2 Introduce Anhydrous HCl (Gas or solution in solvent) step1->step2 Rationale: Ensures anhydrous conditions to prevent hydrolysis. step3 Precipitation of Hydrochloride Salt step2->step3 Rationale: Salt is typically less soluble than the free base, causing it to precipitate. step4 Isolate via Filtration step3->step4 step5 Wash with Cold Anhydrous Solvent step4->step5 Rationale: Removes residual soluble impurities. step6 Dry Under Vacuum step5->step6 end_node Pure 3-Aminohexanoic Acid HCl (>97% Purity) step6->end_node

Caption: General workflow for hydrochloride salt formation and purification.

Protocol: Recrystallization for Final Purification

This protocol describes a general procedure for purifying the crude hydrochloride salt. The choice of solvent is critical and may require empirical optimization. A common system for amino acid salts is a mixture of alcohol and water.[10]

  • Solvent Selection: Begin by identifying a suitable solvent system. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 3-aminohexanoic acid hydrochloride, an isopropanol/water mixture is a good starting point.

  • Dissolution: Add the crude 3-aminohexanoic acid hydrochloride to a minimal amount of the hot solvent mixture until it is fully dissolved.

    • Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling. Adding too much solvent will keep the product in solution even at lower temperatures.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal.

    • Rationale: The high surface area of activated charcoal adsorbs colored impurities. Hot filtration prevents the premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The decrease in solubility will cause the pure compound to crystallize. The cooling process can be further encouraged by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities adsorbed on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 3-aminohexanoic acid hydrochloride before its use in sensitive applications. A multi-technique approach is standard practice.[11]

G sample 3-Aminohexanoic Acid HCl hplc Purity Assessment (HPLC-UV) sample->hplc lcms Identity Confirmation (LC-MS) sample->lcms nmr Structural Elucidation (¹H NMR) sample->nmr result_hplc Purity ≥ 97% hplc->result_hplc result_lcms Correct [M+H]⁺ (m/z = 132.1) lcms->result_lcms result_nmr Characteristic Proton Signals Confirm Structure nmr->result_nmr

Caption: A multi-pronged approach for analytical validation.

Table 2: Typical Analytical Parameters for Quality Control

TechniquePurposeKey ParametersExpected Result
HPLC-UV Quantify purity and detect impuritiesC18 column, mobile phase with 0.1% TFA, UV detection at ~210 nmMain peak >97% area
LC-MS Confirm molecular weightESI positive modeDetection of [M+H]⁺ for the free amine at m/z ≈ 132.1
¹H NMR Confirm chemical structureDMSO-d₆ or D₂O solventSignals corresponding to CH₃, CH₂, CH, and NH₃⁺ protons with appropriate splitting and integration
FT-IR Identify functional groupsKBr pellet or ATRCharacteristic peaks for O-H, C=O (acid), N-H (amine salt), C-H
Protocol: Purity Assessment by Reverse-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve 3-aminohexanoic acid hydrochloride in the mobile phase or a water/acetonitrile mixture to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

    • Rationale: The C18 column provides good retention for this moderately polar molecule. TFA serves as an ion-pairing agent, sharpening peak shape for the amine and carboxylic acid. A gradient elution ensures that any impurities with different polarities are effectively separated and eluted.

Protocol: Identity Confirmation by LC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like 50:50 water:methanol.

  • LC Conditions: Utilize a rapid gradient on a C18 UPLC column to quickly elute the compound into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Rationale: The amine group is basic and readily accepts a proton in ESI+ mode to form the [M+H]⁺ ion, which is the ion of the free base.

    • Scan Range: m/z 50-500.

    • Analysis: Extract the ion chromatogram for the theoretical mass of the protonated free base (C₆H₁₃NO₂), which is approximately 132.1 Da. The presence of a strong signal at this m/z value confirms the identity of the compound.

Core Applications in Research and Drug Development

The utility of 3-aminohexanoic acid hydrochloride stems from its identity as a non-natural β-amino acid, opening avenues that are inaccessible with standard alpha-amino acids.

G main 3-Aminohexanoic Acid HCl app1 Peptidomimetic Scaffold main->app1 app2 Flexible Linker/Spacer main->app2 app3 Chiral Building Block main->app3 desc1 Creates unnatural peptide backbones. Enhances stability against proteases. app1->desc1 desc2 Connects two molecular fragments (e.g., in PROTACs, ADCs). Provides optimal spatial orientation. app2->desc2 desc3 Used in asymmetric synthesis to build complex chiral molecules. app3->desc3

Sources

Exploratory

Isomeric Divergence: A Technical Comparison of 3-Aminohexanoic Acid and 6-Aminocaproic Acid

Topic: Isomeric Divergence: 3-Aminohexanoic Acid vs. 6-Aminocaproic Acid Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary This guide analyzes the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Divergence: 3-Aminohexanoic Acid vs. 6-Aminocaproic Acid Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This guide analyzes the structural, physicochemical, and pharmacological distinctions between two positional isomers: 6-Aminocaproic Acid (6-ACA) and 3-Aminohexanoic Acid (3-AHA) . While they share the molecular formula


 and molecular weight (131.17  g/mol ), their biological fates are diametrically opposed. 6-ACA is a flexible, achiral "lysine mimic" used globally as an antifibrinolytic drug. In contrast, 3-AHA is a chiral 

-amino acid that serves as a rigidifying scaffold for peptidomimetic foldamers, devoid of significant antifibrinolytic activity.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the position of the amino group relative to the carboxylic acid tail. This regiochemistry dictates the molecule's chirality, folding potential, and binding affinity.

Structural Isomerism and Chirality
  • 6-Aminocaproic Acid (6-ACA): An

    
    -amino acid.[1] The amine is at the terminal (
    
    
    
    ) position, separated from the carboxyl group by a flexible 5-carbon alkyl chain. It is achiral and possesses high rotational freedom.
  • 3-Aminohexanoic Acid (3-AHA): A

    
    -amino acid (specifically a 
    
    
    
    -amino acid). The amine is located at the C3 position. This creates a chiral center at C3, allowing for
    
    
    and
    
    
    enantiomers. The side chain (propyl group) at the C3 position introduces steric bulk that restricts backbone flexibility.
Physicochemical Comparison Table
Property6-Aminocaproic Acid (6-ACA)3-Aminohexanoic Acid (3-AHA)
IUPAC Name 6-Aminohexanoic acid3-Aminohexanoic acid
Class

-Amino Acid

-Amino Acid
Chirality AchiralChiral (C3 stereocenter)
Melting Point 204–206 °C (Zwitterionic lattice)205–207 °C
pKa (COOH) ~4.43~3.5–4.0 (Inductive effect of closer

)
pKa (

)
~10.75~10.0–10.2
Conformation Random coil / Extended chainPropensity for 14-helix (in peptides)
Solubility Highly soluble in waterSoluble in water
Visualization of Structural Divergence

The following diagram illustrates the structural branching and pharmacophore difference.

IsomerComparison Root C6H13NO2 Isomers ACA 6-Aminocaproic Acid (Linear, Achiral) Root->ACA AHA 3-Aminohexanoic Acid (Branched, Chiral) Root->AHA ACA_Feat Pharmacophore: Lysine Mimic (Distance ~9Å) ACA->ACA_Feat Function AHA_Feat Pharmacophore: Foldamer Scaffold (14-Helix Former) AHA->AHA_Feat Function

Figure 1: Structural bifurcation of C6H13NO2 isomers determining functional utility.

Part 2: Pharmacological Divergence (Mechanism of Action)

6-ACA: The "Lysine Ruler" Mechanism

6-ACA functions as a competitive inhibitor of plasminogen activation.

  • Target: Kringle domains of Plasminogen.

  • Mechanism: The Kringle domains contain "Lysine Binding Sites" (LBS) that recognize the specific distance between a positively charged amine and a negatively charged carboxylate in Lysine. 6-ACA mimics this distance perfectly, occupying the site and preventing Plasminogen from binding to fibrin clots.

  • Why 3-AHA Fails: In 3-AHA, the distance between the amine and carboxylate is too short (~2-3 carbons vs. 5 carbons). It cannot bridge the binding pocket residues (Aspartate and hydrophobic trough) required for high-affinity interaction.

3-AHA: The Foldamer Building Block

While pharmacologically inert in fibrinolysis, 3-AHA is a critical residue in peptidomimetics .

  • Stability: Peptides containing

    
    -amino acids (like 3-AHA) are resistant to proteolytic degradation by peptidases (trypsin/chymotrypsin) because the enzymes do not recognize the unnatural backbone spacing.
    
  • Folding: Oligomers of 3-AHA adopt a specific secondary structure known as the 14-helix (defined by H-bonds between residue

    
     and 
    
    
    
    , forming a 14-membered ring).

Part 3: Synthetic Pathways & Protocols

The synthesis of these isomers requires distinct chemical strategies: Ring Opening (6-ACA) vs. Multicomponent Condensation (3-AHA).

Synthesis Workflow Diagram

SynthesisPathways cluster_0 6-ACA Synthesis (Industrial) cluster_1 3-AHA Synthesis (Lab Scale) Caprolactam Caprolactam (Cyclic Amide) Hydrolysis Acid Hydrolysis (HCl, Reflux) Caprolactam->Hydrolysis Purification Ion Exchange (Amberlite Resin) Hydrolysis->Purification ACA_Prod 6-Aminocaproic Acid Purification->ACA_Prod Aldehyde Butyraldehyde (C4 Precursor) Rodionov Rodionov Reaction (Malonic Acid + NH4OAc) Aldehyde->Rodionov Decarbox In-situ Decarboxylation (-CO2) Rodionov->Decarbox AHA_Prod 3-Aminohexanoic Acid Decarbox->AHA_Prod

Figure 2: Divergent synthetic routes. 6-ACA utilizes ring-opening of caprolactam, while 3-AHA uses the Rodionov assembly.

Detailed Protocol: Synthesis of 3-Aminohexanoic Acid (Rodionov Reaction)

Note: 6-ACA is typically purchased as a commodity chemical. The synthesis of 3-AHA is less common and described below.

Objective: Synthesize racemic 3-aminohexanoic acid via the Rodionov reaction. Reaction:



Reagents:

  • Butyraldehyde (1.0 eq)

  • Malonic Acid (1.0 eq)[2]

  • Ammonium Acetate (2.0 eq)

  • Solvent: Absolute Ethanol (or n-Butanol for higher temp)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Malonic Acid (10.4 g, 0.1 mol) and Ammonium Acetate (15.4 g, 0.2 mol) in 50 mL of absolute ethanol. Stir until clear.

  • Addition: Add Butyraldehyde (7.2 g, 0.1 mol) dropwise to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Mechanism: The reaction proceeds via Knoevenagel condensation to an unsaturated acid, followed by Michael addition of ammonia and thermal decarboxylation.

  • Precipitation: Cool the reaction mixture to room temperature. The

    
    -amino acid often precipitates as a white solid. If not, reduce solvent volume by 50% under vacuum and cool to 4°C.
    
  • Filtration: Filter the crude white solid.

  • Recrystallization: Recrystallize from hot aqueous ethanol (70% EtOH) to remove unreacted malonic acid and polymeric byproducts.

  • Drying: Dry in a vacuum oven at 50°C.

Validation (Self-Check):

  • Yield: Typical yields are 40–60%.

  • Purity Check: Dissolve a small sample in

    
     for NMR.
    

Part 4: Analytical Differentiation

Distinguishing these isomers requires techniques that probe the chemical environment of the methylene protons.

Proton NMR ( -NMR) in
  • 6-ACA:

    • 
      -protons (
      
      
      
      near COOH):
      Triplet at ~2.2 ppm.
    • 
      -protons (
      
      
      
      near
      
      
      ):
      Triplet at ~3.0 ppm.
    • Mid-chain protons: Multiplets between 1.3–1.7 ppm.

    • Key Feature: Distinct separation of the protons adjacent to the functional groups at opposite ends of the chain.

  • 3-AHA:

    • 
      -proton (
      
      
      
      at chiral center):
      Multiplet at ~3.4–3.6 ppm (deshielded by
      
      
      ).
    • 
      -protons (
      
      
      
      near COOH):
      Doublet of doublets (ABX system) at ~2.4–2.6 ppm.
    • Key Feature: The integration ratio and splitting pattern of the

      
      -protons indicate they are adjacent to a chiral center (diastereotopic protons).
      
Mass Spectrometry (MS/MS)

While both have a parent ion


, fragmentation patterns differ:
  • 6-ACA: Losses of

    
     and 
    
    
    
    are common.
  • 3-AHA: Often shows a characteristic fragment from the cleavage of the

    
     bond or Retro-Michael fragmentation, depending on ionization energy.
    

References

  • BenchChem. (2025). The Role of 6-Aminocaproic Acid in Fibrinolysis Inhibition: A Technical Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5275645, 3-Aminohexanoic acid. Link

  • Sigma-Aldrich. (2025). Product Information: 6-Aminocaproic Acid. Link

  • Lebedev, A. V., et al. (2005).

    
    -Amino Acids by the Rodionov Reaction. Russian Journal of General Chemistry. Link
    
  • Cheng, R. P., et al. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. (Context on 14-helix foldamers). Link
    

Sources

Foundational

An In-depth Technical Guide to beta-Homonorvaline Hydrochloride: Nomenclature, Properties, and Application

This guide provides a comprehensive technical overview of beta-homonorvaline hydrochloride, a non-proteinogenic amino acid analogue of significant interest to researchers in peptide chemistry and drug development. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of beta-homonorvaline hydrochloride, a non-proteinogenic amino acid analogue of significant interest to researchers in peptide chemistry and drug development. We will delve into its precise chemical identity, nomenclature, physicochemical properties, and the rationale and methodology for its application, particularly focusing on its incorporation into synthetic peptides.

Introduction: The Rationale for Backbone Extension

In the field of peptide-based therapeutics, native peptides often face limitations such as poor metabolic stability due to rapid degradation by proteases. One effective strategy to overcome this is the introduction of unnatural amino acids that alter the peptide backbone. Beta-homoamino acids, which contain an additional methylene group (-CH2-) in their backbone compared to their alpha-amino acid counterparts, are a cornerstone of this approach.[1]

The incorporation of a β-homoamino acid like beta-homonorvaline introduces a fundamental change to the peptide structure. This extension can induce unique secondary structures and conformations, potentially enhancing binding affinity and selectivity for biological targets.[2] Crucially, the altered backbone is less recognizable by peptidases, leading to a significant increase in the peptide's in-vivo half-life and overall bioavailability.[2][3] Researchers utilize these analogues to create peptides with improved pharmacological profiles, including enhanced potency and reduced toxicity.[1]

Nomenclature and Chemical Identity

Clarity in nomenclature is critical for scientific accuracy. The common name "beta-homonorvaline" refers to the structure of norvaline (aminopentanoic acid) with an additional carbon in its backbone. The systematic IUPAC name for this compound is 3-aminopentanoic acid . As it is a chiral molecule, it exists as two enantiomers, (S) and (R). This guide will focus on the hydrochloride salt form, which is commonly used for its improved stability and handling.

The relationship between the various identifiers can be visualized as follows:

cluster_main beta-Homonorvaline Hydrochloride cluster_synonyms Common Names & Synonyms cluster_stereo Stereoisomers cluster_cas Registry Numbers (CAS) Core 3-Aminopentanoic Acid HCl Syn1 beta-Homonorvaline HCl Core->Syn1 Syn2 3-Aminovaleric Acid HCl Core->Syn2 S_isomer (S)-3-Aminopentanoic Acid HCl Core->S_isomer R_isomer (R)-3-Aminopentanoic Acid HCl Core->R_isomer CAS_S 2044705-61-3 ((S)-isomer HCl) S_isomer->CAS_S CAS_R 952650-02-1 ((R)-isomer HCl) R_isomer->CAS_R CAS_rac 18664-78-3 (Racemic Free Acid) cluster_workflow Single Coupling Cycle in SPPS Resin Resin with N-terminal Amine (Peptide-NH2) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction: 1. Fmoc-β-HNV-OH 2. Activator (e.g., DIC/Oxyma) 3. Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Result Resin with Elongated Peptide (Peptide-β-HNV-Fmoc) Wash2->Result Repeat Repeat Cycle or Proceed to Cleavage Result->Repeat Resin_Start Start: Resin-Bound Peptide Resin_Start->Deprotection

Figure 2: Workflow for incorporating a beta-homonorvaline residue via SPPS.
Self-Validating Experimental Protocol

This protocol describes a single coupling cycle for adding Fmoc-(S)-beta-homonorvaline onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Start with the peptide-resin conjugate in a suitable SPPS reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 20-30 minutes. [4]Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature. Drain.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide. [5] * Self-Validation: A small sample of the drained solution can be tested with a UV spectrophotometer. The presence of the dibenzylfulvene-piperidine adduct (λ ≈ 301 nm) confirms that the Fmoc group has been successfully cleaved.

  • Washing:

    • Thoroughly wash the resin to remove residual piperidine and byproducts. A typical wash cycle is 5-7 times with DMF.

  • Coupling Reaction:

    • In a separate vessel, prepare the coupling solution:

      • Dissolve 3-5 equivalents (relative to resin loading) of Fmoc-(S)-beta-homonorvaline-OH in DMF.

      • Add 3-5 equivalents of an activating agent system (e.g., HBTU/HOBt or DIC/Oxyma).

      • Add 6-10 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine).

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Self-Validation: After coupling, a small sample of the resin can be taken for a Kaiser test (ninhydrin test). A negative result (beads remain colorless or yellow) indicates that all free primary amines have been acylated, signifying a complete coupling reaction.

  • Final Wash:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The hydrochloride salt of 3-aminopentanoic acid is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6][7][8]* Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6][7]* Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generation of dust. Standard personal protective equipment (lab coat, safety glasses, and gloves) is required.

Conclusion

beta-Homonorvaline hydrochloride (3-aminopentanoic acid hydrochloride) is a valuable tool for medicinal chemists and peptide scientists. Its incorporation into peptide sequences is a field-proven strategy for enhancing proteolytic stability and modulating pharmacological activity. By understanding its precise nomenclature, properties, and the validated protocols for its use in solid-phase peptide synthesis, researchers can effectively leverage this building block to develop novel peptide-based therapeutics with superior drug-like properties.

References

  • AAPPTec. (n.d.). beta-Homo Amino Acids. Retrieved February 15, 2026, from [Link]

  • Chevallet, P., Garrouste, P., Malawska, B., & Martinez, J. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of medicinal chemistry, 57(11), 4471-4494. [Link]

  • Singh, Y., Shinde, S., & Kulkarni, V. M. (2015). Synthesis and Pharmacology of α/β³-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence. Molecules, 20(8), 14838-14853. [Link]

  • Bisht, N., Babu, S. A., & Tomar, R. (2020). Synthesis of 3‐arylated δ‐aminopentanoic acid and ϵ‐aminohexanoic acid carboxamides via the Pd(II)‐catalyzed β‐C−H arylation. ChemistrySelect, 5(20), 6127-6131. [Link]

  • Kumar, A., & Sharma, P. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 21(1), 1-10. [Link]

  • Guichard, G., & Huc, I. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(1), 1-3. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • ResearchGate. (n.d.). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. Retrieved February 15, 2026, from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320932, (S)-3-Aminopentanoic acid. Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Retrieved February 15, 2026, from [Link]

  • Amblard, F., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC advances, 4(65), 34523-34536. [Link]

  • Home Sunshine Pharma. (n.d.). (R)-3-Aminopentanoic Acid Hydrochloride Salt CAS 952650-02-1. Retrieved February 15, 2026, from [Link]

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Exploratory

Introduction: The Criticality of Positional Isomerism

An In-depth Technical Guide to the Core Differences Between Alpha- and Beta-Aminohexanoic Acid Isomers In the landscape of molecular biology and pharmacology, subtle changes in chemical structure can precipitate profound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Alpha- and Beta-Aminohexanoic Acid Isomers

In the landscape of molecular biology and pharmacology, subtle changes in chemical structure can precipitate profound shifts in function. The hexanoic acid backbone, a simple six-carbon carboxylic acid, provides a clear canvas to illustrate this principle. When an amino group is introduced, its position along the carbon chain dictates the molecule's destiny. This guide offers a detailed exploration of the structural, chemical, and functional distinctions between alpha- (α) and beta- (β) aminohexanoic acids, with a particular focus on the well-characterized α- and ω-isomers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of these pivotal molecules.

The primary distinction lies in the location of the amino group relative to the carboxyl group. In an alpha-amino acid , the amino group is attached to the alpha-carbon (C2), the carbon atom immediately adjacent to the carboxyl group. In a beta-amino acid , the amino group is on the beta-carbon (C3). This guide will primarily compare α-aminohexanoic acid (norleucine) with the pharmacologically significant ω-aminohexanoic acid (6-aminohexanoic acid), as it represents a functionally distinct isomer with extensive research and application.

Part 1: Structural and Physicochemical Disparities

The location of the amine functional group is the genesis of all subsequent differences in chemical behavior, biological activity, and therapeutic application.

Molecular Architecture

Alpha-aminohexanoic acid, systematically named 2-aminohexanoic acid, is commonly known as norleucine . It is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code, though it can be found in some bacterial strains.[1][2] As an α-amino acid, it possesses a chiral center at the alpha-carbon.[2]

Beta-aminohexanoic acid refers to 3-aminohexanoic acid, where the amino group is on the third carbon. While a valid chemical structure, it is less commonly studied than its α- and ω-isomers. The most prominent non-alpha isomer in research and clinical practice is 6-aminohexanoic acid (also known as ε-aminocaproic acid), an omega (ω) amino acid where the amino group is on the terminal carbon. This significant separation between the amino and carboxyl groups renders it achiral and structurally flexible.[3][4]

Positional Isomers of Aminohexanoic Acid.
Comparative Physicochemical Properties

The spatial arrangement of the functional groups directly influences key physicochemical parameters, which are summarized below.

PropertyAlpha-Aminohexanoic Acid (Norleucine)Omega-Aminohexanoic Acid (6-Aminohexanoic Acid)
Systematic Name 2-Aminohexanoic acid[2][5]6-Aminohexanoic acid[6]
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂
Molar Mass 131.175 g·mol⁻¹[2]131.17 g·mol⁻¹[6]
Acidity (pKa) pKa₁ (carboxyl): 2.39pKa₂ (amino): 9.76[2][7]pKa₁ (carboxyl): ~4.4pKa₂ (amino): ~10.8
Solubility in Water 16 g/L at 23 °C[2]Soluble (50 mg/ml)
Chirality Chiral at the α-carbon (C2)[2]Achiral
Hydrophobicity Highly hydrophobic straight-chain side group[1]Hydrophobic carbon chain, but flexible structure[3][8]

Part 2: Synthesis and Differential Reactivity

The synthetic routes and subsequent chemical reactivity of these isomers are fundamentally different, predisposing them to entirely separate applications.

Synthetic Methodologies

Alpha-Aminohexanoic Acid (Norleucine): Norleucine is typically produced through established methods for α-amino acid synthesis. These include:

  • Amination of α-bromocarboxylic acids: A direct method where hexanoic acid is first brominated at the alpha position, followed by nucleophilic substitution with ammonia.[9]

  • Strecker Synthesis: An assembly from an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-amino nitrile.[9]

  • Amidomalonate Synthesis: A variation of the malonic ester synthesis, where diethyl acetamidomalonate is alkylated with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the final α-amino acid.[9] Biologically, it can be synthesized in some bacteria via the action of 2-isopropylmalate synthase on α-ketobutyrate.[2]

Omega-Aminohexanoic Acid (6-Aminohexanoic Acid): The industrial-scale synthesis of 6-aminohexanoic acid is intrinsically linked to the production of nylon. The primary method involves the ring-opening hydrolysis of ε-caprolactam under acidic or basic conditions.[3][4][10] More recently, biocatalytic routes have been developed to produce it from cyclohexane or lysine, offering a more environmentally benign approach.[11][12]

Divergent Reactivity and Polymerization

The proximity of the amino and carboxyl groups in norleucine is the defining feature of its reactivity. This α-amino acid structure allows it to form peptide bonds and be incorporated into polypeptide chains. While not a standard proteinogenic amino acid, the aminoacyl-tRNA synthetases for methionine and leucine can exhibit imperfect selectivity, leading to the incorporation of norleucine into proteins, particularly in engineered systems or specific bacterial strains.[2][13] This makes it a valuable tool for protein engineering.

In contrast, the significant distance between the functional groups in 6-aminohexanoic acid prevents it from participating in ribosomal protein synthesis. Its reactivity is channeled towards different pathways:

  • Polyamide Formation: It is a key monomer for the synthesis of Nylon-6.[10]

  • Flexible Linker: Its hydrophobic and flexible structure makes it an ideal spacer or linker in the synthesis of modified peptides, bioconjugates, and PROTACs.[3][8][14] This flexibility can be crucial for maintaining the biological activity of the parent molecule.[3]

  • β-Turn Mimicry: When incorporated into peptides, it can act as a bioisostere that facilitates the formation of secondary structures like β-turns.[3]

Part 3: Biochemical and Pharmacological Divergence

The distinct structures of these isomers lead to vastly different interactions within biological systems, resulting in unique applications in research and medicine.

Alpha-Aminohexanoic Acid (Norleucine): A Tool for Protein Research

Norleucine's primary value lies in its role as a molecular probe to investigate protein structure and function.

  • Methionine Analogue: Norleucine is nearly isosteric with methionine but lacks the sulfur atom.[2] This makes it a non-oxidizable substitute, allowing researchers to study whether the oxidation of methionine residues is critical for a protein's function or stability.[1][13] For instance, replacing all 13 methionine residues in cytochrome P450 BM-3 heme domain with norleucine resulted in a twofold increase in peroxygenase activity.[13]

  • Neurodegenerative Disease Research: In studies on Alzheimer's disease, substituting methionine with norleucine in amyloid-β peptides has been shown to completely negate their neurotoxic effects, highlighting a potential therapeutic strategy.[2][7]

  • Internal Standard: Because it is not naturally present in most biological samples, norleucine is widely used as an internal standard for amino acid analysis by chromatography, improving the accuracy and precision of quantification.[1][15]

Omega-Aminohexanoic Acid (6-Aminohexanoic Acid): A Pharmacological Agent

6-Aminohexanoic acid (marketed as Amicar) functions as a potent antifibrinolytic drug.[6][10][16]

  • Mechanism of Action: It is a synthetic derivative and structural analogue of the amino acid lysine.[3][10] Its primary mechanism involves competitively inhibiting the binding of plasminogen and plasmin to fibrin. It blocks the lysine-binding sites on these enzymes, preventing the breakdown of fibrin clots.[10][17]

  • Clinical Applications: It is used clinically to control bleeding in various situations, including postoperative bleeding, bleeding disorders, and managing the effects of thrombolytic agents.[6][10]

  • Chemical Chaperone: In a different context, high concentrations of 6-aminohexanoic acid have been shown to act as a "chemical chaperone," enhancing the secretion of complex proteins like apolipoprotein(a) from the endoplasmic reticulum by presumably aiding in their proper folding.[18]

FunctionalDivergence cluster_alpha Alpha-Aminohexanoic Acid (Norleucine) cluster_omega Omega-Aminohexanoic Acid (6-Aminohexanoic Acid) NLE Norleucine Probe Protein Structure Probe NLE->Probe is a Standard Internal Standard (HPLC) NLE->Standard is used as an MetAnalog Methionine Analogue (Non-oxidizable) Probe->MetAnalog Alzheimer Alzheimer's Research (Reduce Aβ toxicity) Probe->Alzheimer EACA 6-Aminohexanoic Acid Drug Antifibrinolytic Drug EACA->Drug is an Linker Flexible Linker EACA->Linker is used as a LysineAnalog Lysine Analogue Drug->LysineAnalog acts as a Plasmin Inhibits Plasminogen Binding to Fibrin LysineAnalog->Plasmin

Functional Divergence of Aminohexanoic Acid Isomers.

Part 4: Analytical Differentiation Protocols

Distinguishing between these isomers is straightforward with standard analytical chemistry techniques. The choice of method depends on the sample matrix and the required sensitivity.

Core Methodologies
  • High-Performance Liquid Chromatography (HPLC): This is the most common method. The difference in polarity between the isomers results in distinct retention times on a reverse-phase or ion-exchange column. Norleucine's defined elution profile makes it an excellent internal standard.[1][15]

  • Mass Spectrometry (MS): While the isomers have identical molecular weights, their fragmentation patterns in tandem MS (MS/MS) will differ. The position of the amino group influences bond cleavage, producing unique daughter ions that allow for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information. The chemical shifts and coupling constants of the protons and carbons near the amino and carboxyl groups are unique for each isomer, allowing for clear differentiation.

Exemplary Protocol: HPLC-Based Isomer Separation

This protocol outlines a self-validating system for the baseline separation of alpha- and omega-aminohexanoic acid.

Objective: To resolve and quantify norleucine and 6-aminohexanoic acid in an aqueous sample.

Methodology:

  • Standard Preparation:

    • Prepare individual 1 mg/mL stock solutions of norleucine and 6-aminohexanoic acid in ultrapure water.

    • Create a mixed standard solution containing 100 µg/mL of each isomer.

    • Prepare a calibration curve by serially diluting the mixed standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute the unknown sample to fall within the calibration range.

    • For complex matrices (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant through a 0.22 µm filter.

  • HPLC System and Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-15 min (5% to 95% B), 15-18 min (95% B), 18-20 min (95% to 5% B), 20-25 min (5% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or Mass Spectrometer (ESI+).

  • Data Analysis and Validation:

    • Inject the individual standards to determine their unique retention times. Norleucine, being more hydrophobic, will typically have a longer retention time than the more polar 6-aminohexanoic acid in a standard reverse-phase system.

    • Inject the mixed standard to confirm baseline separation.

    • Run the calibration curve and verify linearity (R² > 0.99).

    • Analyze the unknown sample. Identify peaks by retention time and quantify using the calibration curve.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Std Prepare Standards (Individual & Mixed) HPLC HPLC System (C18 Column, Gradient Elution) Std->HPLC Sample Prepare Unknown Sample (Dilute, Filter) Sample->HPLC Detector Detection (UV or MS) HPLC->Detector Identify Identify Peaks by Retention Time Detector->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Report: Isomer Concentration Quantify->Result

Analytical Workflow for Isomer Differentiation.

Conclusion

The distinction between alpha- and beta- (or omega-) aminohexanoic acid is a powerful demonstration of chemical specificity. A simple shift of an amino group by one or more carbon atoms transforms the molecule's identity. Alpha-aminohexanoic acid (norleucine) behaves as an analogue to proteinogenic amino acids, serving as an invaluable tool for probing protein structure and function. Conversely, the distal arrangement of functional groups in 6-aminohexanoic acid precludes its role in protein synthesis, instead positioning it as a vital clinical agent for controlling fibrinolysis and a versatile linker in chemical synthesis. For the researcher and drug developer, a thorough understanding of these positional isomers is not merely academic; it is fundamental to their rational design, application, and analysis in both biological and synthetic systems.

References

  • LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]

  • Grokipedia. Norleucine. [Link]

  • Wikipedia. Norleucine. [Link]

  • Fiveable. (2025, September 15). Norleucine Definition. Fiveable Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9475, Norleucine, (+-)-. [Link]

  • RSC Publishing. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. [Link]

  • ResearchGate. Structure of 6-aminohexanoic acid. [Link]

  • OUCI. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. [Link]

  • G-Paś, A., & Kluczyk, A. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6825. [Link]

  • Cirino, P. C., & Arnold, F. H. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Biotechnology and Bioengineering, 83(6), 751-756. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 564, 6-Aminohexanoic acid. [Link]

  • PharmaCompass. Norleucine | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Google Patents.
  • MDPI. (2021, November 9). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • Quora. (2017, February 12). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence?[Link]

  • PrepChem.com. Synthesis of 5-amino-hexanoic acid. [Link]

  • ACS Publications. (2024, November 7). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews. [Link]

  • G-Paś, A., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Molecules, 21(9), 1238. [Link]

  • Wikipedia. Aminocaproic acid. [Link]

  • White, A. L., et al. (1999). 6-Aminohexanoic acid as a chemical chaperone for apolipoprotein(a). Journal of Biological Chemistry, 274(18), 12883-12888. [Link]

  • Repka, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca, 4(1), 101-112. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Hilaris Publisher. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265. [Link]

  • Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life (Basel), 12(2), 265. [Link]

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Protocols & Analytical Methods

Method

Application Note: Leveraging 3-Aminohexanoic Acid Hydrochloride in the Design and Synthesis of Novel β-Peptide Foldamers

For Researchers, Scientists, and Drug Development Professionals Introduction to Foldamers and the Role of β-Amino Acids Foldamers are synthetic oligomers that adopt stable, well-defined three-dimensional structures, mimi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Foldamers and the Role of β-Amino Acids

Foldamers are synthetic oligomers that adopt stable, well-defined three-dimensional structures, mimicking the complex architectures of natural biopolymers like proteins and nucleic acids.[1][2] This structural mimicry allows them to perform sophisticated functions, such as inhibiting protein-protein interactions or forming selective transmembrane channels, making them a focal point in medicinal chemistry and materials science.[3][4]

A prominent class of foldamers is β-peptides, which are constructed from β-amino acid monomers.[5] Unlike α-amino acids, which have their amino group attached to the α-carbon, β-amino acids have an additional carbon atom separating the amino and carboxyl groups. This seemingly minor change grants β-peptides remarkable properties, including profound resistance to proteolytic degradation and the ability to form stable helices, sheets, and turns at shorter chain lengths than their α-peptide counterparts.[3][6] The specific secondary structure adopted by a β-peptide is dictated by the substitution pattern and stereochemistry of its constituent monomers.[3][6]

3-Aminohexanoic acid is an achiral, acyclic β-amino acid that serves as a fundamental building block in foldamer research. Its simple, flexible n-propyl side chain provides a unique structural element. While conformationally constrained cyclic β-amino acids are often used to enforce rigid helical structures, flexible residues like 3-aminohexanoic acid can be strategically incorporated to introduce turns, act as flexible linkers, or modulate the overall stability and solubility of the foldamer.[7] Understanding its properties and synthetic utility is crucial for the rational design of novel β-peptide structures.

Section 1: Physicochemical Properties and Handling

3-Aminohexanoic acid is typically supplied as a hydrochloride salt to improve its stability and handling as a crystalline solid. Before its use in peptide synthesis, it must be neutralized and its amino group protected.

Table 1: Physicochemical Properties of 3-Aminohexanoic Acid

PropertyValueSource
IUPAC Name 3-aminohexanoic acid[8]
Molecular Formula C6H13NO2[8]
Molecular Weight 131.17 g/mol [8]
CAS Number 58521-63-4[8][9]
Appearance White to off-white solid
Storage Room temperature, inert atmosphere
Diagram: Molecular Structure

Caption: Structure of 3-aminohexanoic acid with α and β carbons indicated.

Section 2: Role in Foldamer Secondary Structure

The backbone of a β-peptide has more conformational freedom than that of an α-peptide due to the extra C-C bond. This allows for a richer diversity of stable secondary structures, including the 10-helix, 12-helix, 14-helix, and mixed motifs like the 10/12-helix.[3] These are named based on the number of atoms in the hydrogen-bonded ring that defines the helix.[6] The incorporation of an acyclic, unsubstituted residue like 3-aminohexanoic acid typically favors the formation of a 14-helix, which is the most extended of the common β-peptide helical structures.[3] However, its flexibility means it can also be accommodated within other helical types or serve as a helix-breaking element when desired.

Diagram: α-Peptide vs. β-Peptide Backbone

Caption: Comparison of repeating units in α-peptide and β-peptide backbones.

Section 3: Protocols for β-Peptide Foldamer Synthesis

The most common and efficient method for synthesizing β-peptides is Solid-Phase Peptide Synthesis (SPPS).[10][11] This technique involves building the peptide chain step-by-step on an insoluble resin support, which simplifies purification by allowing excess reagents and byproducts to be washed away.[12][13]

Protocol 3.1: Preparation of Fmoc-Protected Monomer

Rationale: For use in standard Fmoc-based SPPS, the hydrochloride salt must be neutralized, and the free amine must be protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amino group does not react out of turn during the coupling steps.

Materials:

  • 3-aminohexanoic acid hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminohexanoic acid hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of water and 1,4-dioxane.

  • Stir the solution vigorously at room temperature.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to stir overnight at room temperature.

  • Quench the reaction by adding 1 M HCl until the pH is ~2.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain a crude oil or solid.

  • Purify the product by flash chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield Fmoc-3-aminohexanoic acid as a white solid.

Protocol 3.2: Solid-Phase Synthesis of a Model Oligomer

Rationale: This protocol outlines the synthesis of a short β-peptide oligomer using the Fmoc/tBu strategy.[10] Each cycle involves removing the N-terminal Fmoc group with a base (deprotection) followed by the addition of the next Fmoc-protected amino acid, which is activated in situ to form a new peptide bond (coupling).[13]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-3-aminohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)[14]

  • Oxyma Pure (or HOBt)[15]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[11]

  • Piperidine (20% v/v in DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Diagram: SPPS Workflow

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • Initial Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 20 minutes to remove the first Fmoc group. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling Cycle (repeat for each amino acid): a. Activation: In a separate vial, dissolve Fmoc-3-aminohexanoic acid (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF. Allow to pre-activate for 5-10 minutes. Expert Insight: β-amino acids often couple more slowly than α-amino acids due to steric hindrance. Using efficient uronium/aminium or phosphonium salt reagents like HATU or HBTU can improve yields, though carbodiimide methods with additives are also effective and economical.[16][17] b. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature. c. Monitoring: Perform a Kaiser test to confirm the reaction completion (a negative test indicates a free primary amine is no longer present). If the test is positive, repeat the coupling step. d. Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). e. Deprotection: Add 20% piperidine/DMF and agitate for 20 minutes to remove the Fmoc group of the newly added residue. Wash thoroughly as before.

  • Final Cleavage: After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Section 4: Structural Characterization of Foldamers

Verifying that a synthesized oligomer has adopted its intended secondary structure is a critical step. High-resolution structural information can be obtained through X-ray crystallography or NMR spectroscopy, while Circular Dichroism (CD) provides a rapid assessment of helical content.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as NOESY or ROESY, are powerful for solution-state structure determination.[18][19] For helical foldamers, specific cross-peaks between non-adjacent residues (e.g., between CαH(i) and NH(i+2) or CβH(i) and NH(i+3)) provide direct evidence of a folded conformation.[20] Variable temperature (VT) NMR can also be used to assess the stability of the foldamer, as persistent hydrogen-bonded amide protons will show a smaller chemical shift change with temperature.[21]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of amide chromophores and is an excellent tool for detecting helical structures.[18][22] β-Peptide 14-helices typically exhibit a strong positive Cotton effect around 215 nm. The intensity of this band can be used to monitor conformational changes in response to solvent, temperature, or pH, providing insight into the stability of the folded state.[18]

Table 2: Typical Spectroscopic Signatures for β-Peptide Helices

TechniqueObservationImplication
CD Spectroscopy Strong positive maximum (~215 nm)Presence of a right-handed 14-helix
¹H NMR (NOESY) NOEs between non-adjacent residuesConfirms spatial proximity consistent with a folded structure
¹H NMR (VT) Low temperature coefficient (Δδ/ΔT) for amide protonsAmide protons are involved in stable intramolecular H-bonds

Section 5: Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of β-amino acid; resin aggregation.Extend coupling time to 4-6 hours or overnight. Switch to a more potent coupling reagent like HATU or HBTU.[16] Use a solvent mixture like DMF/DCM to minimize resin aggregation.[23]
Low Yield After Cleavage Incomplete final deprotection; inefficient cleavage.Ensure the final Fmoc group was fully removed before cleavage. Extend cleavage time to 4 hours. Ensure the TFA cocktail is fresh.
Difficult Purification (Multiple Peaks in HPLC) Racemization during activation; side reactions during synthesis or cleavage.Use racemization-suppressing additives like Oxyma Pure or HOAt.[14][15] Ensure proper protection of any side-chain functional groups. Optimize cleavage conditions to minimize side-product formation.

Conclusion

3-Aminohexanoic acid hydrochloride is a versatile and valuable building block in the field of foldamer research. Its simple, flexible structure provides a tool for modulating the properties of β-peptides, enabling the design of oligomers with tailored conformations and functions. By mastering the protocols for its incorporation via solid-phase synthesis and employing rigorous methods for structural characterization, researchers can unlock new possibilities in the development of novel materials, catalysts, and therapeutic agents based on precisely folded architectures.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (S)-3-aminohexanoic acid HCl

Welcome to the technical support center for handling and utilizing chiral amino acids. This guide is specifically designed for researchers, scientists, and drug development professionals working with (S)-3-aminohexanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing chiral amino acids. This guide is specifically designed for researchers, scientists, and drug development professionals working with (S)-3-aminohexanoic acid HCl. Maintaining the stereochemical integrity of this and other chiral molecules is paramount, as racemization can lead to loss of biological activity, altered pharmacological profiles, and complex purification challenges.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in the fundamental chemical principles that govern racemization.

Understanding the Core Problem: The Mechanism of Racemization

Racemization is the conversion of a pure enantiomer, such as (S)-3-aminohexanoic acid, into a 1:1 mixture of both its (S) and (R) forms (a racemate). This loss of chirality occurs via the removal of the proton at the chiral alpha-carbon (the carbon adjacent to the carboxyl group). This process is typically facilitated by a base, which abstracts the proton to form a planar, achiral carbanion or enolate intermediate.[3][4] Reprotonation can then occur from either face of this planar intermediate, yielding both the original (S) enantiomer and the undesired (R) enantiomer.[3]

The key takeaway is that any condition that increases the acidity of this alpha-proton or introduces a sufficiently strong base will accelerate racemization.

RacemizationMechanism S_form H | R-C*-COOH | NH2 Intermediate R-C-COOH || NH2 S_form->Intermediate - H+ (Base) Intermediate->S_form + H+ R_form H | HOOC-C*-R | NH2 Intermediate->R_form

Caption: Base-catalyzed racemization via a planar intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing significant racemization of my (S)-3-aminohexanoic acid HCl sample after dissolving it in solution. What is the most likely cause?

Answer: The most probable cause is that your solution has a pH that is too high (basic). The hydrochloride (HCl) salt form provides initial acidity, but if it is dissolved in a neutral or basic medium, or in a buffer with a pH greater than 7, the environment can quickly become conducive to racemization.

Causality: Base-catalyzed abstraction of the alpha-proton is the primary mechanism for racemization.[3] Even mildly alkaline conditions can significantly increase the rate of this process. Studies have consistently shown that as pH increases, particularly above 7, the rate of amino acid racemization accelerates dramatically.[5][6] For instance, hydrolysis of proteins in strong alkali leads to complete racemization of all amino acids.[7]

Solution:

  • pH Control: Ensure your aqueous solutions are buffered to a pH between 4.0 and 6.5. The inherent acidity of the HCl salt helps, but buffering provides robust control.

  • Buffer Selection: Use buffers such as acetate or citrate. Avoid basic buffers like borate or carbonate if chiral integrity is critical.

  • Solvent Choice: For non-aqueous applications, use dry, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)). Avoid protic solvents with basic impurities.

Data Snapshot: Impact of pH on Racemization Rate

pH of SolutionRelative Rate of RacemizationChiral Stability
3.0 - 5.0Very LowHigh
5.0 - 6.5LowGood
7.0 - 8.0ModerateModerate
> 8.5High to Very HighPoor to Very Poor
This table provides a generalized summary based on established principles of amino acid stability.[5][6]

See Protocol 1 for a step-by-step guide to preparing a stability-promoting buffer.

Question 2: My attempts to couple (S)-3-aminohexanoic acid to another molecule are resulting in a nearly racemic product. How can I optimize my reaction conditions?

Answer: This is a classic problem in peptide synthesis and related amide bond formations. The issue arises from the activation of the carboxylic acid, which makes the alpha-proton even more acidic and thus highly susceptible to removal by base.[1][8] Your choice of coupling reagent, base, solvent, and temperature are all critical factors.

Causality & Solutions:

  • Coupling Reagent & Additives: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) can promote racemization if used alone.[1][9]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives. Common additives include 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8][10] These additives form an active ester intermediate that is more stable and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[8]

  • Base Selection: The choice of base is arguably the most critical factor. Strong, non-sterically hindered bases dramatically increase racemization.[8]

    • Solution: Avoid strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) when possible. Opt for weaker or more sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine are excellent choices that have been shown to minimize racemization.[8] Use the minimum amount of base necessary for the reaction to proceed.

  • Temperature: Racemization is a chemical reaction with activation energy; therefore, its rate is highly dependent on temperature.[7][11]

    • Solution: Perform your coupling reactions at lower temperatures. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice to mitigate racemization. Avoid heating the reaction unless absolutely necessary.

TroubleshootingWorkflow Start Racemization Detected in Coupling Reaction CheckBase Is the base strong? (e.g., DIEA, TEA) Start->CheckBase CheckTemp Is temperature > 0°C? CheckBase->CheckTemp No SolutionBase Switch to weaker base (NMM, Collidine) CheckBase->SolutionBase Yes CheckReagent Using carbodiimide (DIC/EDC) alone? CheckTemp->CheckReagent No SolutionTemp Perform reaction at 0°C CheckTemp->SolutionTemp Yes SolutionReagent Add suppressor (HOBt, OxymaPure) CheckReagent->SolutionReagent Yes End Re-analyze Chiral Purity CheckReagent->End No SolutionBase->CheckTemp SolutionTemp->CheckReagent SolutionReagent->End

Caption: Troubleshooting workflow for coupling reactions.

See Protocol 2 for a detailed low-racemization coupling procedure.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization so critical in drug development? A: The biological activity of a chiral molecule, such as a drug candidate, is highly dependent on its three-dimensional structure. Often, one enantiomer is biologically active while the other is inactive or, in some cases, may have a different, potentially harmful, biological effect.[2] The presence of the undesired enantiomer as an impurity can reduce the drug's efficacy, lead to unpredictable off-target effects, and create significant regulatory hurdles.

Q2: Are β-amino acids like (S)-3-aminohexanoic acid as susceptible to racemization as α-amino acids? A: The fundamental mechanism of alpha-proton abstraction from the activated carboxyl group remains the primary pathway for racemization in both classes. While the electronic influence of the amino group is slightly more distant in a β-amino acid, this does not render it immune. When the carboxyl group is activated for coupling, the alpha-proton becomes sufficiently acidic to be removed under non-optimized conditions. Therefore, all the precautions outlined for α-amino acids should be strictly followed for β-amino acids to ensure chiral integrity.[12][13]

Q3: How should I store (S)-3-aminohexanoic acid HCl to ensure long-term stability? A: For maximum stability, store the compound as a solid at low temperatures (e.g., 2-8 °C or -20 °C) in a tightly sealed container, protected from moisture. The hydrochloride salt form is advantageous as it ensures an acidic environment, which inherently protects against base-catalyzed racemization. If you must store it in solution, use a non-aqueous, aprotic solvent or an acidic aqueous buffer (pH 4-5) and store frozen at -20 °C or below.

Q4: What is the best analytical method to confirm the chiral purity of my sample? A: The gold standard for determining enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (HPLC) .[14] This technique uses a stationary phase containing a chiral selector that interacts differently with the (S) and (R) enantiomers, allowing them to be separated and quantified. Other common methods include Gas Chromatography (GC) on a chiral column, often after derivatization of the amino acid, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[15]

Experimental Protocols
Protocol 1: Preparation of a Stability-Promoting Buffer (0.1 M Sodium Acetate, pH 5.0)
  • Prepare Solutions:

    • Solution A: 0.1 M Acetic Acid (Add 5.7 mL of glacial acetic acid to deionized water and bring the total volume to 1 L).

    • Solution B: 0.1 M Sodium Acetate (Dissolve 8.2 g of anhydrous sodium acetate in deionized water and bring the total volume to 1 L).

  • Mixing: In a clean beaker with a calibrated pH meter, start with 100 mL of Solution A.

  • Titration: Slowly add Solution B while stirring until the pH meter reads exactly 5.0.

  • Sterilization & Storage: Filter the buffer through a 0.22 µm filter for sterilization. Store at 4 °C. This buffer is suitable for dissolving (S)-3-aminohexanoic acid HCl for short-term storage or for use in experiments where pH control is critical.

Protocol 2: Low-Racemization Amide Coupling Protocol

This protocol describes the coupling of (S)-3-aminohexanoic acid to a generic primary amine (R-NH₂).

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-3-aminohexanoic acid HCl (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.2 eq) dropwise. Note: 1.0 eq is to neutralize the HCl salt, and 1.2 eq is for the coupling reaction. Stir for 5 minutes.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) and stir the mixture at 0 °C for 10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the primary amine (R-NH₂) (1.0 eq), dissolved in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, and proceed with standard aqueous workup and purification procedures.

  • Analysis: Analyze the enantiomeric purity of the final product using a validated Chiral HPLC method (see Protocol 3).

Protocol 3: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Accurately weigh a small amount of your final compound (approx. 1 mg) and dissolve it in 1 mL of mobile phase solvent (e.g., a mixture of hexane and isopropanol). If analyzing the free acid, derivatization may be required to improve peak shape and resolution.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating amino acid enantiomers.

  • Method Development:

    • Mobile Phase: Start with a mobile phase of 90:10 Hexane:Isopropanol. Add a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (0.1%) to improve peak shape for acidic analytes.

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of your sample.

  • Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

References
  • Gish, D. T. (1979). The Amino Acid Racemization Dating Method. Institute for Creation Research. Retrieved from [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2008). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta Supplement, 72, A491.
  • Kaufman, D. S. (2008). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. Retrieved from [Link]

  • Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1978). Factors Affecting the Rate of Racemization of Amino Acids and Their Significance to Geochronology. The Journal of Organic Chemistry, 43(1), 1–5.
  • Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1978). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry, 43(1), 1-5.
  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Luzzana, U., et al. (2015). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Italian Journal of Animal Science, 14(3).
  • Stephen, L. (1991). Amino Acid Racemization.
  • Amino Acid Racemization. (2004). Analytical Chemistry, 76(15), 261A-264A.
  • O'Charoen, S., Hayakawa, S., & Wada, Y. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-92.
  • Demarchi, B. (2020). Amino acid racemisation. AntarcticGlaciers.org. Retrieved from [Link]

  • L, D- racemization reaction of amino acids (A- Acid-catalyzed... (n.d.). ResearchGate. Retrieved from [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708.
  • Yoshiya, T., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 27-35.
  • Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. (2023). PMC.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.
  • Asymmetry in catalysis: 'unidirectional' amino acid racemases. (2021). Portland Press.
  • Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell - Fingerprint. (n.d.). Northern Arizona University.
  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524–1529.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • β-Amino Acids: Function and Synthesis. (2001). Macmillan Group.
  • US9598353B2 - Process for the racemization of α-amino acids. (n.d.).
  • Trant, J. (2021).
  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 48(6), 843–846.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
  • Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843-846.
  • Peptide synthesis. (n.d.). Wikipedia.
  • An Efficient Process of Racemization of 3-(Carbamoylmethyl)
  • Analytical methods for amino acid determin
  • Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Gener
  • An In-depth Technical Guide to the Synthesis of Chiral β-Amino Acids. (2025). BenchChem.

Sources

Optimization

purification of 3-aminohexanoic acid from reaction byproducts

Technical Support Guide: Purification of 3-Aminohexanoic Acid ( -Homoleucine) Executive Summary & Molecule Identification Warning: Do not confuse 3-aminohexanoic acid (a -amino acid, often called -homoleucine) with 6-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 3-Aminohexanoic Acid ( -Homoleucine)

Executive Summary & Molecule Identification

Warning: Do not confuse 3-aminohexanoic acid (a


-amino acid, often called 

-homoleucine) with 6-aminohexanoic acid (

-aminocaproic acid).[1] They possess distinct solubility profiles and biological activities.[1] This guide specifically addresses the

-isomer.[1]
Property3-Aminohexanoic Acid (

-Homoleucine)
Structure

Class

-Amino Acid
pKa Values (Approx)

(COOH),

(

)
Isoelectric Point (pI)

Primary Impurities Ammonium acetate, unreacted butyraldehyde, hexenoic acid derivatives, oligomers.[1][2]

Purification Workflow Overview

The purification of 3-aminohexanoic acid, particularly from a Rodionov reaction (aldehyde + malonic acid + ammonium acetate) or Michael addition, requires a strategic removal of ionic byproducts.[2]

PurificationWorkflow Start Crude Reaction Mixture (Amino Acid, NH4OAc, Aldehyde, Unsaturated Acids) Step1 1. Acidic Workup & Extraction (Remove Neutral Organics) Start->Step1 Acidify to pH 2.0 Extract w/ EtOAc Step2 2. Cation Exchange Chromatography (Dowex 50W / Amberlite IR-120) Step1->Step2 Aqueous Phase (Contains AA + Salts) Step3 3. Elution with NH4OH (Release Amino Acid) Step2->Step3 Wash w/ H2O Elute w/ 1M NH4OH Step4 4. Crystallization (Water/Ethanol System) Step3->Step4 Evaporate to Dryness Redissolve in min. H2O Final Pure 3-Aminohexanoic Acid (>98% Purity) Step4->Final Filter & Dry

Figure 1: Strategic workflow for the isolation of zwitterionic


-amino acids from complex reaction mixtures.

Module 1: Isolation & Initial Workup[1][2]

The Problem: The crude mixture often contains large amounts of ammonium acetate (from the Rodionov synthesis) and unreacted organic precursors. Direct crystallization often fails, resulting in an intractable oil ("oiling out").[1][2]

Protocol 1.1: The "Acid-Wash" Extraction

Objective: Remove unreacted aldehydes and unsaturated acid byproducts (e.g., 2-hexenoic acid) before chromatography.[1]

  • Dilution: Dilute the crude reaction mass with distilled water (approx. 5 volumes relative to crude mass).

  • Acidification: Adjust pH to 2.0–2.5 using 6M HCl.

    • Scientific Rationale: At pH 2.0, 3-aminohexanoic acid is fully protonated (

      
      ) and highly water-soluble.[1] However, fatty acid byproducts (like hexenoic acid) become non-ionized (
      
      
      
      ) and partition into organic solvents.[2]
  • Extraction: Wash the aqueous layer 3x with Ethyl Acetate or Dichloromethane.[1]

    • Action: Discard the organic layer (contains non-polar impurities).[1] Keep the Aqueous Layer .[1]

  • Degassing: Briefly apply vacuum to the aqueous layer to remove traces of organic solvent before loading onto the resin.

Module 2: Ion Exchange Chromatography (The Polishing Step)

The Problem: Ammonium salts (


) compete with the amino acid for binding sites, or co-elute if not handled correctly.[2]
Protocol 2.1: Cation Exchange (Dowex 50W-X8)

Objective: Separate the amino acid from inorganic anions and non-basic impurities.

ParameterSpecification
Resin Type Strongly Acidic Cation Exchanger (Sulfonic acid type, e.g., Dowex 50W-X8, Amberlite IR-120).[1]
Form

form (Must be regenerated with HCl before use).[1][2]
Loading pH pH < 2.5
Elution Buffer 1M to 2M Aqueous Ammonia (

)

Step-by-Step:

  • Column Preparation: Pack the resin and wash with 2M HCl, followed by distilled water until the effluent pH is neutral.[2]

  • Loading: Load the acidic aqueous phase from Module 1 onto the column.[1] Flow rate: ~1 bed volume (BV) per hour.[1]

    • Mechanism:[1][2][3][4] The amino acid (

      
      ) binds to the sulfonate groups (
      
      
      
      ) on the resin.[1] Anions (chloride, acetate) pass through.[1][2]
  • Washing: Wash with distilled water (3–5 BV) until the effluent is neutral and chloride-free (test with

    
    ).
    
    • Critical Check: Ensure all ammonium acetate is washed away.[1][2]

  • Elution: Elute with 1M

    
     . Collect fractions.
    
    • Mechanism:[1][2][3][4] The ammonia deprotonates the amino acid (turning it into the zwitterion/anion), releasing it from the resin.[2]

  • TLC/Spot Test: Monitor fractions using Ninhydrin stain on TLC plates. Pool ninhydrin-positive fractions.[1]

Module 3: Crystallization & Solid State[1][2]

The Problem:


-amino acids are notorious for forming hygroscopic oils rather than crystals if the salt content is non-zero.[1]
Protocol 3.1: Isoelectric Precipitation[1][2]
  • Concentration: Evaporate the ammoniacal eluate from Module 2 under reduced pressure (

    
    ) to complete dryness.
    
    • Note: You must remove all excess ammonia.[1][2]

  • Dissolution: Dissolve the residue in the minimum amount of warm water (

    
    ).
    
  • Anti-Solvent Addition: Slowly add Absolute Ethanol or Isopropanol dropwise with stirring.[1][2]

    • Target Ratio: Typically 1:5 to 1:10 (Water:Alcohol).[1][2]

  • Cloud Point: Stop addition when a persistent turbidity appears. Cool slowly to

    
     overnight.
    
  • Filtration: Filter the white crystals and wash with cold ethanol.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What now?

Diagnosis: This is usually caused by residual ammonium acetate or water.[1][2] Fix:

  • Redissolve the oil in a small amount of water.

  • Pass it through a small column of weak anion exchanger (free base form) to remove residual acetate, OR

  • Perform an azeotropic distillation : Add toluene or ethanol and rotovap to dryness 3x to drag out residual water.[1]

  • Triturate the resulting solid with anhydrous ether or acetone.

Q2: Can I use Silica Gel chromatography instead of Ion Exchange?

Answer: Generally, No .[1][2] Free amino acids streak badly on silica due to their zwitterionic nature.[1][2] If you must use silica, you cannot purify the free acid.[2] You must derivatize it first (e.g., esterification to methyl ester or N-Boc protection), purify the derivative, and then deprotect.[2] For the free amino acid, Ion Exchange is the gold standard.[2]

Q3: How do I distinguish the 3-isomer from the 6-isomer analytically?

Answer:

  • NMR: The 3-amino isomer will show a multiplet for the

    
    -proton (
    
    
    
    ) around 3.0–3.5 ppm and a specific coupling to the
    
    
    -methylene protons.[1] The 6-amino isomer (aminocaproic acid) has the amino group at the end of the chain (
    
    
    ppm, triplet).
  • Melting Point: 3-aminohexanoic acid typically melts/decomposes at a different range than 6-aminohexanoic acid (~205°C).[1]

Analytical Verification

To confirm purity, use the following HPLC method adapted for polar zwitterions.

ParameterCondition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized Amino Acid column (e.g., Zorbax Eclipse AAA).[1]
Mobile Phase A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.[1][2]
Gradient High organic start (80% B) to lower organic (50% B).[1][2]
Detection CAD (Charged Aerosol Detector) or ELSD preferred.[1][2] (UV absorption is weak at 210nm).[1][2]
Derivatization Pre-column OPA/FMOC if using Fluorescence detection.[1][2]

References

  • Ion Exchange of Amino Acids: Hirs, C. H. W., Moore, S., & Stein, W. H. (1952).[2] "Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers." Journal of Biological Chemistry, 195(2), 669–683.[2] Link

  • Rodionov Reaction Mechanism: Lebedev, A. V., et al. (2003).[1][2] "Competitive Formation of

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry. Link
    
  • Solubility Data: Needham, T. E. (1970).[1][2] "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. Link

  • Beta-Amino Acid Synthesis: Weiner, B., et al. (2010).[1][2] "Catalytic Enantioselective Synthesis of

    
    -Amino Acids." Chemical Reviews, 110(4), 2249–2289.[2] Link[1][2]
    

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 3-Aminohexanoic Acid Hydrochloride: A Comparative Analysis Centered on 1H NMR Spectroscopy

In the landscape of drug development and scientific research, the unambiguous structural confirmation of small molecules is a cornerstone of progress. 3-Aminohexanoic acid, a gamma-amino acid analog, and its hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the unambiguous structural confirmation of small molecules is a cornerstone of progress. 3-Aminohexanoic acid, a gamma-amino acid analog, and its hydrochloride salt, are of significant interest due to their potential pharmacological activities. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-aminohexanoic acid hydrochloride, offering a detailed interpretation of its spectral features. Furthermore, it presents a comparative overview of alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate methods for their specific needs.

The Power of Proton NMR in Structural Determination

1H NMR spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules.[1][2] By probing the magnetic environments of protons within a molecule, it provides a wealth of information regarding the connectivity of atoms, the electronic environment of different functional groups, and the stereochemical relationships between protons.

For 3-aminohexanoic acid hydrochloride, 1H NMR offers a definitive fingerprint of its structure. The presence of the hydrochloride salt is crucial, as the protonation of the amino group to form an ammonium salt (-NH3+) significantly influences the chemical shifts of nearby protons, a phenomenon well-documented in the NMR analysis of amino acids.[3][4]

Predicted 1H NMR Spectrum of 3-Aminohexanoic Acid Hydrochloride

Here is a breakdown of the expected signals in the 1H NMR spectrum:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegrationRationale
H6 (-CH3)~0.9Triplet (t)3HLocated at the end of the aliphatic chain, least affected by electron-withdrawing groups. Coupled to the two H5 protons.
H5 (-CH2-)~1.4Sextet or Multiplet (m)2HCoupled to the three H6 protons and the two H4 protons.
H4 (-CH2-)~1.6Quintet or Multiplet (m)2HCoupled to the two H5 protons and the one H3 proton.
H2 (-CH2-)~2.5Triplet (t) or Doublet of Doublets (dd)2HAdjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. Coupled to the H3 proton.
H3 (-CH-)~3.2Multiplet (m)1HAdjacent to the strongly electron-withdrawing -NH3+ group, resulting in a significant downfield shift. Coupled to H2 and H4 protons.
-NH3+~7.5 - 8.5Broad Singlet (br s)3HProtons on the nitrogen atom, often exchange with the solvent, leading to a broad signal. Chemical shift is highly dependent on solvent and concentration.
-COOH~10.0 - 12.0Singlet (s)1HCarboxylic acid proton, highly deshielded and often appears as a broad singlet. Its observation can depend on the solvent used.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent, concentration, and temperature. The use of advanced prediction software can provide more precise estimations.[1][5][6][7]

Understanding the Causality: Coupling Constants (J-values)

The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule for first-order spectra. The magnitude of the separation between the peaks in a multiplet, known as the coupling constant (J-value), provides valuable information about the dihedral angle between the coupled protons and the number of bonds separating them.[8][9][10] For the aliphatic chain of 3-aminohexanoic acid, typical vicinal coupling constants (3JHH) are expected to be in the range of 6-8 Hz.[8][11]

Below is a diagram illustrating the structure of 3-aminohexanoic acid hydrochloride and the key proton couplings.

Caption: Structure of 3-aminohexanoic acid hydrochloride with key protons labeled.

Experimental Protocol for 1H NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-aminohexanoic acid hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[12][13] The choice of solvent is critical; D₂O is often preferred for amino acids as the acidic and amine protons will exchange with deuterium, causing their signals to disappear, which can aid in peak assignment.

    • Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.[12]

    • If the solution is cloudy or contains particulates, filter it through a small cotton plug in a Pasteur pipette into the NMR tube.[12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS for D₂O).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and measure the coupling constants.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a cornerstone for structural elucidation, a multi-technique approach often provides the most comprehensive characterization.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[14][15][16]Purity, quantification, and separation of isomers.High sensitivity, excellent for quantitative analysis, can be coupled with other detectors (e.g., MS).[14][17]Requires derivatization for amino acids without a chromophore, less structural information than NMR.[18][19]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[20][21]Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural information.[22][23]Extremely high sensitivity, provides exact mass, can be coupled with chromatography (LC-MS, GC-MS).[17]Isomers are often indistinguishable, provides limited information on stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.[24][25][26]Presence of functional groups (e.g., -COOH, -NH3+, C-H).Fast, non-destructive, requires minimal sample preparation.[24] Can distinguish between racemic mixtures and pure enantiomers in the solid state.[24][27]Provides limited information on the overall molecular structure and connectivity.[28]

The following flowchart illustrates a typical workflow for the comprehensive analysis of a compound like 3-aminohexanoic acid hydrochloride, highlighting the complementary nature of these techniques.

Analytical_Workflow cluster_mass_spec Mass Spectrometry Start Sample: 3-Aminohexanoic Acid Hydrochloride Purity Purity Assessment Start->Purity HPLC Structure Structural Elucidation Start->Structure 1H NMR Functional_Group Functional Group ID Start->Functional_Group FTIR Molecular_Weight Molecular Weight (MS) Start->Molecular_Weight Final Comprehensive Characterization Purity->Final Structure->Purity Confirms Identity Structure->Final Functional_Group->Final Molecular_Weight->Final

Caption: A typical analytical workflow for comprehensive characterization.

Conclusion

The structural elucidation of 3-aminohexanoic acid hydrochloride is readily achievable through a systematic analytical approach centered on 1H NMR spectroscopy. The predicted spectrum, based on fundamental principles, provides a clear roadmap for experimental verification. By understanding the interplay of chemical shifts and coupling constants, researchers can confidently confirm the molecule's structure. Furthermore, the integration of complementary techniques such as HPLC, Mass Spectrometry, and FTIR spectroscopy provides a robust and self-validating system for the comprehensive characterization of this and other novel compounds, ensuring the scientific integrity required in research and drug development.

References

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  • Gampe, C. M., & Zimmermann, B. (2014). Hydration of amino acids: FTIR spectra and molecular dynamics studies. The Journal of physical chemistry. B, 118(4), 1068–1077. Available from: [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Available from: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Available from: [Link]

  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (2007). Methods in molecular biology (Clifton, N.J.), 359, 23–31. Available from: [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Available from: [Link]

  • Comparison of Raman and FTIR spectra of amino-acids. (2018). SPIE Digital Library. Available from: [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (2016). Wiley-VCH. Available from: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. Available from: [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank. Available from: [Link]

  • Amino acids. Medizinische Fakultät Münster. Available from: [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2022). ACS Omega. Available from: [Link]

  • Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using. (2006). ACS Publications. Available from: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. Available from: [Link]

  • 1H and 12C NMR spectra of some amino acids. (n.d.). Available from: [Link]

  • H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. (2002). Biophysical chemistry, 96(2-3), 129–140. Available from: [Link]

  • NMR 5: Coupling Constants. (2015). YouTube. Available from: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290. Available from: [Link]

  • H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. (2002). Biophysical chemistry, 96(2-3), 129–140. Available from: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Aminohexanoic Acid HCl and its Isomers

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, understanding the nuances of mass spectrometry fragmentation is paramount for unambiguous structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of small molecules, understanding the nuances of mass spectrometry fragmentation is paramount for unambiguous structural elucidation. This guide provides an in-depth technical comparison of the fragmentation behavior of 3-aminohexanoic acid hydrochloride, a beta-amino acid, with its positional isomers: 2-, 4-, 5-, and 6-aminohexanoic acids. By examining the influence of the amino group's position on the fragmentation pathways under electrospray ionization (ESI) and collision-induced dissociation (CID), this document aims to equip analysts with the expertise to differentiate these isomeric compounds confidently.

Introduction: The Significance of Positional Isomerism in Mass Spectrometry

Positional isomers, such as the various forms of aminohexanoic acid, present a unique challenge in analytical chemistry. While they share the same molecular formula and thus the same exact mass, their distinct structural arrangements lead to different fragmentation patterns in tandem mass spectrometry (MS/MS). The position of the amino group along the hexanoic acid backbone dictates the stability of fragment ions and the preferred rearrangement pathways, yielding diagnostic product ions that serve as fingerprints for each isomer. This guide will dissect these differences, providing a logical framework for their identification.

From a practical standpoint, the analysis of aminohexanoic acids is relevant in various fields, including their use as precursors in the synthesis of pharmaceuticals and polymers like nylon. For instance, 6-aminohexanoic acid (a precursor to Nylon-6) is a well-studied compound, and its fragmentation provides a valuable reference point.[1][2][3][4][5] 3-Aminohexanoic acid, as a beta-amino acid, is of interest due to the unique conformational properties that beta-amino acids impart to peptides.

Ionization and the Influence of the HCl Salt

For the analysis of small, polar molecules like amino acids, electrospray ionization (ESI) is generally the preferred method over matrix-assisted laser desorption/ionization (MALDI).[1][2][3][4][5] ESI is well-suited for interfacing with liquid chromatography (LC) and tends to produce less background interference from a matrix in the low mass range.

It is crucial to consider the form in which the analyte is introduced into the mass spectrometer. 3-Aminohexanoic acid is often supplied as a hydrochloride (HCl) salt to improve its stability and solubility. However, the presence of salts can have a profound effect on the ESI process. High salt concentrations can lead to signal suppression, where the analyte's ionization is inhibited by the more abundant salt ions.[1][2][3][4][5] Furthermore, the presence of sodium or other cations can lead to the formation of adducts with the analyte molecule, complicating the mass spectrum. Therefore, it is often necessary to either use a dilute solution of the HCl salt or perform a desalting step prior to analysis.

Predicted and Observed Fragmentation Patterns of Aminohexanoic Acid Isomers

The protonated molecule of all aminohexanoic acid isomers has a nominal mass-to-charge ratio (m/z) of 132.102. The fragmentation of these isomers is primarily driven by the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and the elements of formic acid (HCOOH, which is a combination of H₂O and CO). The position of the amino group significantly influences the relative abundance and the formation of specific fragment ions.

2-Aminohexanoic Acid (Norleucine) - The Alpha-Amino Acid

As an alpha-amino acid, the fragmentation of 2-aminohexanoic acid is well-characterized and follows predictable pathways. The most common fragmentation pathway for alpha-amino acids involves the neutral loss of formic acid (a loss of 46 Da) from the protonated precursor ion. This results in the formation of an immonium ion.

A representative MS/MS spectrum of protonated 2-aminohexanoic acid shows a prominent fragment ion at m/z 86.[6][7] This corresponds to the loss of HCOOH. Another characteristic, though less intense, fragment can be observed at m/z 69.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
13286HCOOH (46 Da)Immonium ion
13269HCOOH + NH₃ (63 Da)Alkyl fragment

Workflow for Predicting Fragmentation of 2-Aminohexanoic Acid:

parent [M+H]⁺ (m/z 132) frag1 [M+H - HCOOH]⁺ (m/z 86) parent->frag1 - HCOOH frag2 [M+H - HCOOH - NH₃]⁺ (m/z 69) frag1->frag2 - NH₃

Caption: Predicted fragmentation of 2-aminohexanoic acid.

3-Aminohexanoic Acid - The Beta-Amino Acid

For 3-aminohexanoic acid, a beta-amino acid, the fragmentation pattern is expected to differ significantly from its alpha-isomer. While the loss of water and ammonia are still probable, the formation of a stable six-membered ring via cyclization after the loss of water can lead to a more prominent [M+H - H₂O]⁺ ion at m/z 114. Subsequent loss of carbon monoxide (CO) from this cyclic intermediate would yield a fragment at m/z 86.

A key diagnostic feature for beta-amino acids can be the cleavage of the Cα-Cβ bond, which is part of the carbon backbone. This type of fragmentation is not possible in alpha-amino acids. Cleavage of the C2-C3 bond in protonated 3-aminohexanoic acid could lead to the formation of a fragment ion at m/z 102, corresponding to the loss of ethylene (C₂H₄).

Predicted Fragmentation of 3-Aminohexanoic Acid:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
132114H₂O (18 Da)Formation of a cyclic intermediate
132115NH₃ (17 Da)Direct loss of ammonia
11486CO (28 Da)From the cyclic intermediate
132102C₂H₄ (30 Da)Cα-Cβ cleavage
13274C₃H₆O (58 Da)Cleavage of the C3-C4 bond

Workflow for Predicting Fragmentation of 3-Aminohexanoic Acid:

parent [M+H]⁺ (m/z 132) frag1 [M+H - H₂O]⁺ (m/z 114) parent->frag1 - H₂O frag2 [M+H - NH₃]⁺ (m/z 115) parent->frag2 - NH₃ frag4 [M+H - C₂H₄]⁺ (m/z 102) parent->frag4 - C₂H₄ frag3 [M+H - H₂O - CO]⁺ (m/z 86) frag1->frag3 - CO

Caption: Predicted fragmentation of 3-aminohexanoic acid.

4-Aminohexanoic Acid - The Gamma-Amino Acid

In 4-aminohexanoic acid, the amino group is further down the alkyl chain. The initial loss of water to form a cyclic lactam structure is a highly favorable process for gamma- and delta-amino acids. This would result in a very stable seven-membered ring for 4-aminohexanoic acid, making the [M+H - H₂O]⁺ ion at m/z 114 a likely dominant peak. The loss of ammonia (m/z 115) is also expected.

Predicted Fragmentation of 4-Aminohexanoic Acid:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
132114H₂O (18 Da)Formation of a stable cyclic lactam
132115NH₃ (17 Da)Direct loss of ammonia
11486CO (28 Da)Ring opening and fragmentation

Workflow for Predicting Fragmentation of 4-Aminohexanoic Acid:

parent [M+H]⁺ (m/z 132) frag1 [M+H - H₂O]⁺ (m/z 114) parent->frag1 - H₂O frag2 [M+H - NH₃]⁺ (m/z 115) parent->frag2 - NH₃ frag3 [M+H - H₂O - CO]⁺ (m/z 86) frag1->frag3 - CO

Caption: Predicted fragmentation of 4-aminohexanoic acid.

5-Aminohexanoic Acid - The Delta-Amino Acid

Similar to the gamma-isomer, 5-aminohexanoic acid is expected to readily lose water to form a stable eight-membered cyclic lactam, leading to a prominent peak at m/z 114. The subsequent fragmentation of this ion would be a key identifier. The NIST WebBook provides an electron ionization (EI) mass spectrum for 5-aminohexanoic acid, which, while a different ionization technique, can still offer insights into the molecule's stability and fragmentation.[8] In ESI, the fragmentation would be less extensive.

Observed and Predicted Fragmentation of 5-Aminohexanoic Acid:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
132114H₂O (18 Da)Cyclic lactam
132115NH₃ (17 Da)Protonated unsaturated acid
11486CO (28 Da)Fragment from cyclic lactam

Workflow for Predicting Fragmentation of 5-Aminohexanoic Acid:

parent [M+H]⁺ (m/z 132) frag1 [M+H - H₂O]⁺ (m/z 114) parent->frag1 - H₂O frag2 [M+H - NH₃]⁺ (m/z 115) parent->frag2 - NH₃ frag3 [M+H - H₂O - CO]⁺ (m/z 86) frag1->frag3 - CO

Caption: Predicted fragmentation of 5-aminohexanoic acid.

6-Aminohexanoic Acid - The Epsilon-Amino Acid

The fragmentation of 6-aminohexanoic acid is well-documented in spectral databases like MassBank.[1][2][3][4][5] The most prominent fragmentation pathway is the loss of water to form the protonated caprolactam at m/z 114. This is a highly favored process due to the formation of a stable seven-membered ring. The loss of ammonia to yield a fragment at m/z 115 is also observed. Further fragmentation of the m/z 114 ion leads to characteristic product ions.

Observed Fragmentation of 6-Aminohexanoic Acid:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
132114H₂O (18 Da)Protonated caprolactam
132115NH₃ (17 Da)Protonated hexenoic acid
11496H₂O (18 Da)Dehydrated caprolactam fragment
11486CO (28 Da)Ring-opened fragment
11469C₂H₅NO (59 Da)Smaller ring fragment

Workflow for Fragmentation of 6-Aminohexanoic Acid:

parent [M+H]⁺ (m/z 132) frag1 [M+H - H₂O]⁺ (m/z 114) parent->frag1 - H₂O frag2 [M+H - NH₃]⁺ (m/z 115) parent->frag2 - NH₃ frag3 [114 - CO]⁺ (m/z 86) frag1->frag3 - CO frag4 [114 - H₂O]⁺ (m/z 96) frag1->frag4 - H₂O

Caption: Fragmentation of 6-aminohexanoic acid.

Comparative Summary and Diagnostic Ions

The following table summarizes the key predicted and observed fragment ions for the different aminohexanoic acid isomers, highlighting the diagnostic ions that can be used for their differentiation.

IsomerPosition of NH₂Key Diagnostic Fragment(s) (m/z)Rationale
2-Aminohexanoic acidα86Facile loss of HCOOH to form a stable immonium ion.
3-Aminohexanoic acidβ102Unique Cα-Cβ bond cleavage.
4-Aminohexanoic acidγ114 (dominant)Formation of a highly stable seven-membered cyclic lactam.
5-Aminohexanoic acidδ114 (dominant)Formation of a stable eight-membered cyclic lactam.
6-Aminohexanoic acidε114 (dominant), 96Formation of stable protonated caprolactam and its subsequent dehydration product.

Experimental Protocol for Isomer Differentiation

To experimentally verify the predicted fragmentation patterns and differentiate the isomers, the following LC-MS/MS protocol is recommended:

5.1. Sample Preparation

  • Prepare individual stock solutions of each aminohexanoic acid isomer (and the HCl salt of 3-aminohexanoic acid) in a suitable solvent such as 50:50 acetonitrile:water at a concentration of 1 mg/mL.

  • Prepare a working solution of each isomer at a concentration of 1 µg/mL by diluting the stock solution with the initial mobile phase.

5.2. Liquid Chromatography Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the isomers if a mixture is being analyzed.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 95% B over 10 minutes should be sufficient to resolve the isomers.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

5.3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-200.

  • MS/MS Analysis: Perform product ion scans for the precursor ion at m/z 132.1.

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the formation and fragmentation of different product ions. This will help in confirming the proposed fragmentation pathways.

Conclusion

The position of the amino group on the hexanoic acid backbone provides a powerful handle for the differentiation of its isomers by tandem mass spectrometry. While all isomers exhibit a protonated molecule at m/z 132, their fragmentation pathways diverge significantly. Alpha-amino acids are characterized by the loss of formic acid, while beta-amino acids can undergo a unique Cα-Cβ cleavage. Gamma-, delta-, and epsilon-amino acids are dominated by the formation of stable cyclic lactams upon the loss of water. By carefully analyzing the product ion spectra and understanding the underlying fragmentation mechanisms, researchers can confidently identify each specific isomer of aminohexanoic acid, a critical capability in pharmaceutical development, metabolomics, and materials science.

References

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Validation

A Researcher's Guide to the FTIR Spectroscopy of β-Amino Acid Hydrochlorides

For researchers, scientists, and drug development professionals, understanding the molecular structure of beta-amino acid hydrochlorides is crucial for their application in pharmaceuticals and material science. Fourier-T...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular structure of beta-amino acid hydrochlorides is crucial for their application in pharmaceuticals and material science. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and cost-effective analytical technique for this purpose.[1] This guide provides an in-depth analysis of the characteristic FTIR peaks of β-amino acid hydrochlorides, offering insights into spectral interpretation and practical experimental protocols.

The Significance of FTIR in Characterizing β-Amino Acid Hydrochlorides

β-amino acids are structural isomers of α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. Their hydrochlorides are the salt forms resulting from reaction with hydrochloric acid. This protonation of the amino group and the presence of the carboxylic acid moiety give rise to a unique and identifiable infrared spectrum. FTIR spectroscopy provides a molecular fingerprint, allowing for the identification of key functional groups and insights into the hydrogen bonding network within the crystal lattice.[1][2]

Deciphering the Spectrum: Characteristic Vibrational Modes

The FTIR spectrum of a β-amino acid hydrochloride is a composite of the vibrational modes of its constituent functional groups: the protonated amine (ammonium), the carboxylic acid, and the aliphatic backbone.

1. The Amine Hydrochloride Group (-NH3+): A Region of Complexity

The protonated primary amine group (-NH3+) in β-amino acid hydrochlorides presents a series of characteristic absorptions:

  • N-H Stretching: A broad, strong envelope of bands is typically observed in the 2800-3200 cm⁻¹ region.[3] This broadness is a result of extensive hydrogen bonding. Within this envelope, multiple overlapping peaks can often be resolved, corresponding to asymmetric and symmetric stretching modes.[3][4] These absorptions often overlap with the C-H stretching vibrations of the alkyl chain.[3]

  • N-H Bending (Asymmetric and Symmetric): Two distinct bending vibrations are characteristic of the -NH3+ group. The asymmetric bending mode typically appears in the range of 1560-1625 cm⁻¹, while the symmetric bend is found between 1500-1550 cm⁻¹.[3] These peaks are generally of medium to strong intensity.

  • Combination and Overtone Bands: A series of weaker, often sharp, bands can appear in the 2000-2800 cm⁻¹ region.[4] These arise from combinations and overtones of the fundamental bending vibrations and are highly characteristic of amine salts.[3]

2. The Carboxylic Acid Group (-COOH): A Tale of Two Bonds

The carboxylic acid functional group gives rise to two very prominent and easily identifiable absorptions:

  • O-H Stretching: A very broad and strong absorption band is characteristic of the O-H stretch in the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹.[5][6][7][8] This extreme broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers in the solid state.[5][6] This broad peak frequently overlaps with the C-H stretching region.[6]

  • C=O (Carbonyl) Stretching: A sharp and intense peak corresponding to the carbonyl stretch is found in the region of 1690-1760 cm⁻¹.[6][7] For carboxylic acid dimers, this peak is typically centered around 1710-1720 cm⁻¹.[5][7][9] The exact position can be influenced by conjugation and the extent of hydrogen bonding.[7]

  • C-O Stretching and O-H Bending: A medium intensity C-O stretching band appears in the 1210-1320 cm⁻¹ region.[6] Additionally, O-H in-plane and out-of-plane bending vibrations can be observed around 1395-1440 cm⁻¹ and 910-950 cm⁻¹, respectively.[6]

3. The Aliphatic Backbone (-CH2-): The Supporting Structure

The hydrocarbon chain of the β-amino acid also produces characteristic peaks:

  • C-H Stretching: Sharp, medium-intensity peaks for asymmetric and symmetric stretching of the CH2 groups are observed in the 2850-3000 cm⁻¹ range.[5] These peaks are often seen superimposed on the broad O-H and N-H stretching bands.[6]

  • C-H Bending: Scissoring (bending) vibrations for CH2 groups typically appear around 1465 cm⁻¹.

Comparative Analysis: A Summary of Key Peaks

The following table summarizes the characteristic FTIR absorption ranges for the key functional groups in β-amino acid hydrochlorides.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)IntensityAppearance
Amine Hydrochloride (-NH3+) N-H Stretch2800 - 3200StrongBroad Envelope
N-H Asymmetric Bend1560 - 1625Medium-StrongSharp
N-H Symmetric Bend1500 - 1550Medium-StrongSharp
Combination/Overtones2000 - 2800Weak-MediumSeries of Sharp Bands
Carboxylic Acid (-COOH) O-H Stretch2500 - 3300StrongVery Broad
C=O Stretch1690 - 1760StrongSharp
C-O Stretch1210 - 1320MediumSharp
O-H Bend1395 - 1440 & 910-950MediumBroad/Sharp
Aliphatic Backbone (-CH2-) C-H Stretch2850 - 3000MediumSharp
C-H Bend (Scissoring)~1465MediumSharp

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a β-amino acid hydrochloride, the following step-by-step methodology using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a popular technique due to its minimal sample preparation requirements.[1]

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer[1])

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Use a solvent such as isopropanol to wipe the crystal and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2, water vapor) and the ATR crystal itself.

  • Sample Preparation and Loading:

    • Place a small amount of the solid β-amino acid hydrochloride powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Collection:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

    • The data is typically collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the spectral baseline is flat.

    • Use the spectrometer software to identify and label the peak positions.

Visualizing the Molecular Vibrations

The following diagram illustrates the general structure of a β-amino acid hydrochloride and highlights the key functional groups responsible for the characteristic FTIR peaks.

Beta_Amino_Acid_Hydrochloride_FTIR cluster_molecule β-Amino Acid Hydrochloride Structure cluster_peaks Characteristic FTIR Peaks NH3 +NH₃ CH2_alpha CH₂ NH3->CH2_alpha β-carbon NH_stretch N-H Stretch (2800-3200 cm⁻¹) NH3->NH_stretch NH_bend N-H Bend (1500-1625 cm⁻¹) NH3->NH_bend CH2_beta CH₂ CH2_alpha->CH2_beta CH_stretch C-H Stretch (2850-3000 cm⁻¹) CH2_alpha->CH_stretch COOH COOH CH2_beta->COOH α-carbon CH2_beta->CH_stretch OH_stretch O-H Stretch (2500-3300 cm⁻¹) COOH->OH_stretch CO_stretch_double C=O Stretch (1690-1760 cm⁻¹) COOH->CO_stretch_double Cl Cl⁻

Caption: Molecular structure and key FTIR vibrational modes of a β-amino acid hydrochloride.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of β-amino acid hydrochlorides. By understanding the characteristic absorption peaks of the amine hydrochloride, carboxylic acid, and aliphatic functionalities, researchers can confidently identify and characterize these important molecules. The comparison of spectral data with established ranges, coupled with a robust experimental protocol, ensures the scientific integrity and reliability of the analysis, empowering advancements in drug development and materials science.

References

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Godzisz, D., Ilczyszyn, M., & Ciunik, Z. (2003). Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 235–244. [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

  • Tsvetkov, D. S., & Mazurin, M. O. (2020). Crystal Structure of Mono-β-alanine Hydrochloride. Condensed Matter and Interphases, 22(2), 225-231. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Separation of β-Amino Acid Isomers

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its biological activity. β-amino acids, integral components of numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail—it is fundamental to its biological activity. β-amino acids, integral components of numerous pharmaceuticals, including peptidomimetics and β-lactam antibiotics, present a significant analytical challenge: the effective separation of their enantiomers. As these isomers can exhibit vastly different pharmacological and toxicological profiles, robust and reliable enantioselective chromatography is a cornerstone of safe and effective drug design.

This guide provides an in-depth comparison of the primary strategies for separating β-amino acid isomers. We will move beyond simple procedural lists to explore the underlying principles and causal relationships that govern separation, empowering you to make informed decisions for your specific analytical goals. We will compare direct and indirect separation methods, evaluate the performance of different chromatographic platforms—HPLC, GC, and SFC—and provide field-tested protocols to bridge theory and practice.

Part 1: The Direct Approach — Harnessing the Specificity of Chiral Stationary Phases

The most elegant strategy for enantioseparation is the direct method, where the racemic mixture is introduced to a column containing a Chiral Stationary Phase (CSP). The separation is driven by the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the support. The stability of these complexes differs, leading to different retention times and, thus, separation. The key is selecting a CSP that offers the right combination of interactions for your target β-amino acid.

A Comparative Look at Leading CSP Technologies

The choice of CSP is critical and depends on the structure of the β-amino acid and the desired analytical conditions, such as mobile phase and detector compatibility.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are exceptionally powerful for underivatized amino acids.[1] The complex, basket-like structure of selectors like teicoplanin offers multiple interaction points—ionic, hydrogen bonding, dipole-dipole, and π-π interactions—creating a highly selective chiral environment.[1][2] Causality: It is this multi-modal interaction capability that makes them ideal for zwitterionic molecules like β-amino acids, as they can engage with both the charged amino and carboxyl groups as well as the side chain. Their compatibility with aqueous and polar organic mobile phases makes them perfectly suited for LC-MS applications.[1]

  • Ligand-Exchange (LE) CSPs: Ligand-exchange chromatography relies on the formation of a ternary complex between a metal ion (typically Cu(II)) in the mobile phase, a chiral ligand on the stationary phase (e.g., an L-amino acid derivative), and the analyte.[3][4] Enantioseparation is achieved because the two diastereomeric ternary complexes formed with the analyte enantiomers exhibit different formation constants. Causality: The stereoselectivity is governed by the coordination geometry and steric fit within this transient complex. LE-CSPs are highly effective for underivatized α- and β-amino acids and can be used even when the analyte lacks a UV chromophore by employing a copper-complexing post-column reagent.[2][3]

  • Crown Ether CSPs: These phases are renowned for their high selectivity towards compounds containing a primary amine group.[5][6] The chiral selector, a crown ether, engages in host-guest complexation with the protonated amino group of the analyte.[7] Causality: The chiral cavities of the crown ether create a snug fit for one enantiomer's ammonium group while sterically hindering the other, leading to strong chiral recognition. This makes them particularly effective for the direct analysis of underivatized β-amino acids via HPLC or SFC.[6][7]

Data Summary: Comparison of Primary CSPs for β-Amino Acid Separation
Chiral Stationary PhaseSeparation PrincipleTypical Mobile PhasesBest Suited ForKey Limitations
Macrocyclic Glycopeptide Multi-modal interactions (H-bonding, ionic, π-π)Polar organic, Reversed-phase, LC-MS compatibleUnderivatized, polar, zwitterionic β-amino acidsCan be sensitive to mobile phase pH and buffer concentration
Ligand-Exchange Formation of transient diastereomeric metal complexesAqueous buffers containing a metal salt (e.g., CuSO₄)Underivatized α- and β-amino acids, especially non-chromophoric onesMobile phase is not directly MS-compatible; column can be sensitive to additives
Crown Ether Chiral host-guest complexation with primary aminesAcidified polar organic or aqueous mobile phasesUnderivatized β-amino acids with a primary amino groupLimited applicability for N-substituted or secondary amino acids

Part 2: The Indirect Approach — Separation via Chiral Derivatization

An alternative and widely used strategy is the indirect method. Here, the enantiomeric mixture is reacted with a pure, single-enantiomer Chiral Derivatizing Agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.[8][9] Because diastereomers have different physical and chemical properties, they can be readily separated using standard, robust, and inexpensive achiral stationary phases, such as a C18 column.[10]

This approach is powerful because it not only facilitates separation but can also be used to introduce a highly responsive tag (e.g., a strong chromophore or fluorophore) onto the analyte, dramatically enhancing detection sensitivity.[9]

Workflow for Indirect Chiral Separation

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Chromatographic Analysis racemate Racemic β-Amino Acid (R-β-AA + S-β-AA) reaction Reaction Vessel racemate->reaction cda Chiral Derivatizing Agent (e.g., R-CDA) cda->reaction hplc Achiral HPLC Column (e.g., C18) reaction->hplc Inject Diastereomeric Mixture (R-β-AA-R-CDA + S-β-AA-R-CDA) detector Detector (UV, FLD, MS) hplc->detector chromatogram Separated Diastereomers detector->chromatogram G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Racemic β-Amino Acid (R-β-AA + S-β-AA) dissolve Dissolve in Mobile Phase sample->dissolve hplc Chiral HPLC Column (e.g., CHIROBIOTIC T) dissolve->hplc Direct Injection detector Detector (UV, MS) hplc->detector chromatogram Separated Enantiomers detector->chromatogram

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for Handling 3-Aminohexanoic Acid Hydrochloride

For researchers dedicated to advancing drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when worki...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers dedicated to advancing drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 3-Aminohexanoic acid hydrochloride. As a Senior Application Scientist, my focus is to move beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory workflows. Here, we will dissect the "why" behind each recommendation, ensuring that every step is a self-validating measure of protection.

Hazard Analysis: Understanding the Compound

3-Aminohexanoic acid hydrochloride is a solid, crystalline substance.[1] While comprehensive toxicological data for this specific isomer hydrochloride is limited, the safety data for the closely related 6-Aminohexanoic acid (Aminocaproic Acid) provides a strong basis for risk assessment. The primary hazards identified are:

  • Eye Irritation: The compound is classified as causing serious eye irritation.[2][3] Direct contact with the powder can lead to redness, pain, and potential damage.

  • Skin Irritation: It is known to cause skin irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may cause respiratory irritation.[2][3]

These hazards necessitate a multi-faceted PPE strategy focused on preventing contact with eyes, skin, and the respiratory system.

The Core of Protection: Engineering and Administrative Controls

Before relying on PPE, the first line of defense is a robust system of engineering and administrative controls. PPE is the final barrier between the researcher and the hazard.

  • Engineering Controls: The primary engineering control for handling powdered 3-Aminohexanoic acid hydrochloride is a certified chemical fume hood .[2] This is non-negotiable. A fume hood provides dedicated exhaust ventilation, capturing dust particles at the source and preventing their inhalation or spread into the laboratory environment.[4] Handling this compound on an open bench is not a recommended practice due to the risk of generating airborne dust.[1]

  • Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure that all personnel are trained on the specific hazards and the procedures outlined in this guide. Always wash hands thoroughly with soap and water after handling the material and before leaving the work area.[5]

Selecting Your Armor: The PPE Ensemble

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific task being performed. The following table summarizes the required PPE for handling 3-Aminohexanoic acid hydrochloride in its solid form and when preparing solutions.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (e.g., Weighing) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6]Nitrile or neoprene gloves (minimum thickness 0.11 mm).Fully-buttoned laboratory coat.Required if not in a fume hood or if dust is generated. N95/FFP2-rated dust mask or a full-face respirator if exposure limits are exceeded.[1][6]
Preparing Solutions Tightly fitting safety goggles with side-shields.Nitrile or neoprene gloves.Fully-buttoned laboratory coat.Generally not required if performed within a fume hood.
Accidental Spill Cleanup Tightly fitting safety goggles with side-shields.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a laboratory coat.N95/FFP2-rated dust mask or respirator.[1]
The Causality Behind PPE Choices:
  • Eye Protection: Safety glasses with side shields are the minimum requirement, but goggles provide a superior seal around the eyes, offering better protection from airborne dust.[1][6] This is crucial when handling the solid powder.

  • Hand Protection: Nitrile gloves are selected for their excellent resistance to a wide range of chemicals and for providing good dexterity. Always inspect gloves for tears or punctures before use.[6]

  • Respiratory Protection: The primary goal is to avoid dust formation.[1][7] When weighing the solid, even within a fume hood, transient dust clouds can form. An N95 mask provides a necessary layer of protection against inhaling these fine particles.

Operational Plan: Step-by-Step Protocols

Adherence to a strict, logical workflow is essential for safety. The following protocols detail the key stages of handling 3-Aminohexanoic acid hydrochloride.

Protocol 1: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward and place it in a designated receptacle.

  • Eye Protection: Remove goggles.

  • Respiratory Protection (if used): Remove the mask.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Protocol 2: Handling and Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is on and functioning correctly. Place a plastic-backed absorbent liner on the work surface.

  • Gather Materials: Assemble all necessary equipment (spatula, weigh boat, container) inside the fume hood before retrieving the chemical.

  • Don PPE: Follow the donning protocol described above.

  • Weighing: Carefully open the container of 3-Aminohexanoic acid hydrochloride. Use a clean spatula to transfer the desired amount to a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula from a height.

  • Container Sealing: Securely close the primary container immediately after use.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid waste container.

  • Doff PPE: Follow the doffing protocol.

Spill and Disposal Management

Emergency Spill Response

In the event of a small spill of solid 3-Aminohexanoic acid hydrochloride:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating.

  • Protect: Don the appropriate PPE for spill cleanup, including respiratory protection.[1]

  • Contain and Clean: Gently cover the spill with an absorbent material to prevent further dust generation.[5] Carefully sweep up the material and place it into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Inform the laboratory supervisor of the incident.

Waste Disposal Plan

All waste contaminated with 3-Aminohexanoic acid hydrochloride must be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.[3][6]

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, etc.

    • Aqueous Waste: If solutions are prepared.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Aminohexanoic acid hydrochloride".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[2]

Visualizing the Workflow

To ensure a clear and logical approach to safety, the following diagram outlines the risk assessment and PPE selection process.

Caption: Risk assessment and PPE selection workflow.

By integrating these robust safety protocols and understanding the rationale behind them, you can ensure a secure laboratory environment, allowing your team to focus on the critical work of scientific discovery.

References

  • American Regent, Inc. (2019).
  • Carnegie Pharmaceuticals LLC. (2024). SAFETY DATA SHEET Aminocaproic Acid Oral Solution USP, 0.25 g/mL.
  • BroadPharm. (2024).
  • Spectrum Chemical Mfg. Corp. (2015).
  • Cayman Chemical. (2025).
  • Anaspec. (2021).
  • BLD Pharm. (n.d.). (R)-3-Aminohexanoic acid hydrochloride.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • ChemicalBook. (2026). 3-AMINO-HEXANOIC ACID | 58521-63-4.
  • ChemicalBook. (2025).
  • Thermo Fisher Scientific. (2015).
  • Delchimica. (n.d.). 3-AMINO-HEXANOIC ACID.
  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety.
  • Nipissing University. (2019).
  • University of Wisconsin-Madison. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.

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